2-(Ethyldodecylamino)ethanol
Description
Structure
3D Structure
Properties
CAS No. |
35924-17-5 |
|---|---|
Molecular Formula |
C16H35NO |
Molecular Weight |
257.45 g/mol |
IUPAC Name |
2-[dodecyl(ethyl)amino]ethanol |
InChI |
InChI=1S/C16H35NO/c1-3-5-6-7-8-9-10-11-12-13-14-17(4-2)15-16-18/h18H,3-16H2,1-2H3 |
InChI Key |
VEBFHKOISRIAST-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCN(CC)CCO |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of 2 Ethyldodecylamino Ethanol
Reactivity of the Tertiary Amine Moiety
The tertiary amine group, characterized by a nitrogen atom bonded to three carbon atoms (an ethyl group, a dodecyl group, and a hydroxyethyl (B10761427) group), is a key center of reactivity. The lone pair of electrons on the nitrogen atom makes it nucleophilic and basic, enabling it to participate in protonation, quaternization, and coordination reactions.
Protonation Equilibria and Basicity Studies in Various Solvents
Like other amines, the tertiary nitrogen atom in 2-(Ethyldodecylamino)ethanol can accept a proton from an acid to form an ammonium salt. This equilibrium is fundamental to its behavior in solution and is quantified by its basicity constant (Kb) or, more commonly, the acidity constant (pKa) of its conjugate acid.
The basicity of the amine is influenced by several factors, including electronic effects of the substituents and the nature of the solvent. The ethyl and dodecyl groups are electron-donating, which increases the electron density on the nitrogen atom, enhancing its basicity compared to ammonia. However, the steric bulk of the dodecyl and ethyl groups can hinder the solvation of the protonated form (the ammonium ion), which can decrease its stability and thus reduce basicity, especially in protic solvents.
Table 1: Typical pKa Values for Tertiary Amines and Related Compounds in Water
| Compound | Structure | pKa of Conjugate Acid (in water) |
|---|---|---|
| Triethylamine | (CH₃CH₂)₃N | 10.75 |
| N,N-Dimethylethanolamine | (CH₃)₂NCH₂CH₂OH | 9.20 |
| N,N-Diethylethanolamine | (CH₃CH₂)₂NCH₂CH₂OH | 9.99 |
Note: The pKa for this compound is an estimate based on structurally similar compounds. The actual value may vary.
Quaternization Reactions and the Synthesis of Cationic Surfactants
The nucleophilic nitrogen of this compound readily reacts with alkylating agents, such as alkyl halides, in a process known as quaternization. This reaction converts the tertiary amine into a quaternary ammonium salt, which carries a permanent positive charge. mdpi.com This transformation is a cornerstone in the synthesis of cationic surfactants. nih.gov
The reaction, often referred to as the Menshutkin reaction, involves the SN2 attack of the amine's lone pair on the electrophilic carbon of the alkylating agent. The presence of the long dodecyl chain in the resulting quaternary ammonium salt imparts significant surface activity, creating an amphiphilic molecule with a hydrophilic cationic headgroup and a hydrophobic tail. conicet.gov.ar
Common alkylating agents include methyl iodide, ethyl bromide, and benzyl chloride. google.com The choice of alkylating agent allows for the tuning of the properties of the resulting cationic surfactant. For example, reacting this compound with a short-chain alkyl halide produces a single-chain cationic surfactant, which also retains the hydroxyl group, adding to the polarity of the headgroup. mdpi.comresearchgate.net
Table 2: Examples of Quaternization Reactions
| Reactant 1 | Alkylating Agent | Product (Cationic Surfactant) |
|---|---|---|
| This compound | Methyl Chloride (CH₃Cl) | N-Ethyl-N-dodecyl-N-methyl-2-hydroxyethylammonium chloride |
| This compound | Ethyl Bromide (CH₃CH₂Br) | N,N-Diethyl-N-dodecyl-2-hydroxyethylammonium bromide |
Coordination Chemistry with Metal Ions
The lone pair of electrons on the nitrogen atom allows the tertiary amine moiety to act as a Lewis base, donating its electrons to electron-deficient metal ions to form coordination complexes. youtube.com Transition metals, in particular, form stable complexes with amines. hawaii.edulibretexts.org
Furthermore, the primary hydroxyl group in this compound can also coordinate with a metal ion. When both the nitrogen and the oxygen atoms bind to the same metal center, the molecule functions as a bidentate ligand, forming a stable five-membered chelate ring. uomustansiriyah.edu.iq This chelation effect enhances the stability of the resulting metal complex compared to coordination with monodentate ligands.
The specific geometry of the resulting complex (e.g., tetrahedral, square planar, or octahedral) depends on the coordination number of the metal ion, its oxidation state, and the steric and electronic properties of the ligands involved. uomustansiriyah.edu.iqtcd.ie
Table 3: Potential Coordination with Metal Ions
| Metal Ion | Potential Coordination Number | Possible Geometry |
|---|---|---|
| Copper(II) (Cu²⁺) | 4 or 6 | Square Planar or Distorted Octahedral |
| Nickel(II) (Ni²⁺) | 4 or 6 | Square Planar or Octahedral |
| Cobalt(II) (Co²⁺) | 4 or 6 | Tetrahedral or Octahedral |
Reactions Involving the Primary Hydroxyl Group
The primary alcohol (-CH₂OH) group is the second reactive site in the this compound molecule. It can undergo a variety of reactions common to primary alcohols, including esterification, etherification, and oxidation.
Esterification and Etherification Reactions
Esterification: The hydroxyl group can react with carboxylic acids or their derivatives (such as acid chlorides or anhydrides) to form esters. chemguide.co.uk The most common method is the Fischer esterification, where the alcohol is heated with a carboxylic acid in the presence of a strong acid catalyst, like sulfuric acid. masterorganicchemistry.com This reaction is reversible, and the yield of the ester can be increased by removing water as it is formed. libretexts.orgyoutube.com The reaction of the hydroxyl group with more reactive acyl chlorides or anhydrides is typically faster and not reversible. chemguide.co.uk
Etherification: The hydroxyl group can also be converted into an ether. A common method is the Williamson ether synthesis, which involves two steps. byjus.commasterorganicchemistry.comkhanacademy.org First, the alcohol is deprotonated with a strong base (like sodium hydride) to form a more nucleophilic alkoxide ion. This alkoxide then displaces a halide from an alkyl halide in an SN2 reaction to form the ether. wikipedia.orgyoutube.com For this reaction to be efficient, a primary alkyl halide is preferred to minimize competing elimination reactions. masterorganicchemistry.com
Oxidation Reactions leading to Carboxylic Acids or Aldehydes
The primary hydroxyl group of this compound can be oxidized to form either an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions. wikipedia.orgchemguide.co.uk
Oxidation to Aldehydes: The selective oxidation of the primary alcohol to an aldehyde requires the use of mild oxidizing agents and conditions that prevent overoxidation to the carboxylic acid. organic-chemistry.org Reagents such as pyridinium chlorochromate (PCC) or methods like the Swern or Dess-Martin oxidation are commonly employed for this transformation. wikipedia.org For β-amino alcohols, specific procedures using reagents like manganese(IV) oxide or TEMPO-based systems can yield the corresponding α-amino aldehydes with high selectivity. nih.govresearchgate.net
Oxidation to Carboxylic Acids: Stronger oxidizing agents will convert the primary alcohol directly to a carboxylic acid. researchgate.netncert.nic.in Common reagents for this full oxidation include potassium permanganate (KMnO₄), chromic acid (H₂CrO₄, often generated in situ from chromium trioxide or sodium dichromate and sulfuric acid), or nitric acid. libretexts.orglibretexts.org The reaction typically proceeds through an intermediate aldehyde, which is rapidly oxidized further under these vigorous conditions. chemguide.co.uklibretexts.org
Table 4: Summary of Oxidation Reactions of the Primary Hydroxyl Group
| Desired Product | Type of Oxidation | Typical Reagents |
|---|---|---|
| 2-(Ethyldodecylamino)acetaldehyde | Partial Oxidation | Pyridinium Chlorochromate (PCC), TEMPO, Manganese(IV) Oxide |
Intramolecular and Intermolecular Interactions of this compound
The chemical behavior of this compound is significantly influenced by a complex interplay of intramolecular and intermolecular forces. These interactions, primarily driven by the presence of a hydroxyl group and a tertiary amine within the same molecule, dictate its physical properties and reactivity in various chemical systems. scbt.com
Analysis of Hydrogen Bonding Networks
The presence of both a hydroxyl (-OH) group, which can act as a hydrogen bond donor and acceptor, and a nitrogen atom, which can act as a hydrogen bond acceptor, allows this compound to participate in intricate hydrogen bonding networks. libretexts.org These interactions can be both intramolecular, within a single molecule, and intermolecular, between multiple molecules.
Intramolecular Hydrogen Bonding:
Intramolecular hydrogen bonding can occur between the hydroxyl hydrogen and the nitrogen atom of the amino group. The strength of this interaction is a critical factor in determining the molecule's preferred conformation. Strong intramolecular hydrogen bonding can lead to a more compact, cyclic-like structure, which in turn reduces the molecule's tendency to associate with other molecules. rsc.org
Intermolecular Hydrogen Bonding:
In addition to intramolecular interactions, this compound molecules can form extensive intermolecular hydrogen bonds with each other and with other protic molecules like water or alcohols. nih.govrsc.org In bulk solutions, these interactions lead to the formation of clusters and dynamic networks. The nature and extent of these networks are dependent on factors such as concentration and temperature. For instance, in aqueous solutions, the hydrophobic dodecyl chain influences the surrounding water structure, a phenomenon known as hydrophobic hydration. researchgate.net
The table below summarizes the key hydrogen bonding interactions involving this compound.
| Interaction Type | Donor | Acceptor | Significance |
| Intramolecular | Hydroxyl (-OH) | Amino (N) | Influences molecular conformation and reduces intermolecular association. rsc.org |
| Intermolecular | Hydroxyl (-OH) | Hydroxyl (-OH) of another molecule | Leads to the formation of dimers and larger aggregates. |
| Intermolecular | Hydroxyl (-OH) | Amino (N) of another molecule | Contributes to the overall hydrogen bonding network in the bulk liquid. |
| Intermolecular (in protic solvents) | Solvent (-OH) | Amino (N) or Hydroxyl (-OH) | Determines solubility and solution structure. nih.gov |
Conformational Analysis and Stereochemical Influences of Alkyl Chains
The conformational flexibility of this compound is largely determined by the rotation around its single bonds, particularly the C-C and C-N bonds. The long dodecyl and the shorter ethyl chains attached to the nitrogen atom introduce significant steric hindrance, which influences the stability of different conformers.
The stereochemistry of the molecule, although not containing a chiral center in its simplest form, can be influenced by the conformational arrangement of the alkyl chains. The spatial arrangement of these chains can create chiral environments in certain aggregated states or when interacting with other chiral molecules. The length and branching of the alkyl chains play a significant role in dictating the molecule's physical properties, such as its viscosity and boiling point, by affecting the efficiency of intermolecular packing and the strength of van der Waals forces.
Mechanistic Roles in Specific Chemical Processes
The unique bifunctional nature of this compound, possessing both a hydrophilic head (amino and hydroxyl groups) and a lipophilic tail (dodecyl and ethyl groups), makes it a versatile compound in various industrial applications.
Mechanisms of Corrosion Inhibition by Amino Alcohols
Amino alcohols, including this compound, are effective corrosion inhibitors for various metals and alloys. Their protective action is attributed to their ability to adsorb onto the metal surface, forming a protective film that isolates the metal from the corrosive environment. whiterose.ac.ukmdpi.com
The mechanism of corrosion inhibition by this compound involves several key steps:
Adsorption: The molecule adsorbs onto the metal surface. This adsorption can occur through two primary mechanisms:
Physisorption: This involves electrostatic interactions between the charged metal surface and the polar functional groups of the inhibitor.
Chemisorption: This involves the formation of coordinate bonds between the lone pair of electrons on the nitrogen and/or oxygen atoms and the vacant d-orbitals of the metal atoms. mdpi.com
Film Formation: The adsorbed molecules, particularly due to the long dodecyl chain, form a dense, hydrophobic barrier on the metal surface. This film acts as a physical barrier, preventing the diffusion of corrosive species (such as water, oxygen, and ions) to the metal surface. whiterose.ac.uk
Reaction Inhibition: The inhibitor can also interfere with the electrochemical reactions that cause corrosion. By blocking the active sites on the metal surface, it can slow down both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions. mdpi.comresearchgate.net
Emulsification and Dispersion Mechanisms in Heterogeneous Systems
The amphiphilic nature of this compound makes it an effective emulsifier and dispersant. alfa-chemistry.com In heterogeneous systems, such as oil-in-water or water-in-oil emulsions, it positions itself at the interface between the two immiscible phases.
The mechanism of emulsification involves the following:
Interfacial Tension Reduction: The molecule adsorbs at the oil-water interface, with its hydrophilic head oriented towards the aqueous phase and its lipophilic tail towards the oil phase. This adsorption reduces the interfacial tension between the two liquids, making it easier to break down large droplets into smaller ones.
Formation of a Protective Film: The adsorbed molecules form a stable film around the dispersed droplets. This film acts as a mechanical barrier, preventing the droplets from coalescing and the emulsion from breaking.
Electrostatic and Steric Repulsion: The hydrophilic heads of the adsorbed molecules can impart an electrical charge to the surface of the droplets, leading to electrostatic repulsion between them. Additionally, the bulky alkyl chains provide a steric barrier, further preventing droplet aggregation.
As a dispersant, this compound functions by adsorbing onto the surface of solid particles, preventing them from agglomerating and settling out of a liquid medium. The long dodecyl chain provides a steric stabilization effect, keeping the particles suspended.
Advanced Spectroscopic and Analytical Characterization of 2 Ethyldodecylamino Ethanol
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are fundamental for separating 2-(Ethyldodecylamino)ethanol from its starting materials, by-products, and degradation products. These techniques are pivotal for both qualitative and quantitative analysis.
Gas Chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. Its high resolution makes it ideal for separating structurally similar impurities and accurately determining the purity of the main component.
Purity Assessment: A typical GC method for purity assessment would involve a high-temperature, non-polar or mid-polar capillary column. The compound, often after derivatization (e.g., silylation) to increase its volatility and thermal stability, is injected into the GC system. The area percentage of the main peak in the resulting chromatogram provides a quantitative measure of purity.
Trace Analysis: For detecting trace-level volatile impurities, such as residual solvents from the synthesis process, Headspace Gas Chromatography with a Flame Ionization Detector (HS-GC-FID) is the method of choice. This technique analyzes the vapor phase above the sample, allowing for the detection of highly volatile organic compounds without interference from the non-volatile sample matrix.
Hyphenation with Mass Spectrometry (GC-MS): Coupling GC with a Mass Spectrometer provides an unparalleled level of analytical capability. GC-MS not only separates the components of a mixture but also provides mass spectra for each component, enabling positive identification of impurities by comparing their spectra to established libraries or through interpretation of fragmentation patterns. This is crucial for identifying unknown peaks in the chromatogram.
Table 1: Illustrative GC-MS Parameters for Analysis of this compound
| Parameter | Value |
| Column | 5% Phenyl-methylpolysiloxane (30 m x 0.25 mm, 0.25 µm) |
| Inlet Temperature | 280 °C |
| Carrier Gas | Helium, constant flow 1.2 mL/min |
| Oven Program | 100 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 10 min |
| MS Transfer Line | 290 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Mass Range | 40-500 amu |
While GC is excellent for volatile compounds, High-Performance Liquid Chromatography (HPLC) is essential for the analysis of non-volatile or thermally labile impurities that may be present in this compound. These can include starting materials, polymeric by-products, or degradation products formed during storage.
Methodology: Reversed-phase HPLC (RP-HPLC) is commonly employed, using a C18 or C8 stationary phase. A mobile phase consisting of a mixture of water and an organic solvent (like acetonitrile (B52724) or methanol), often with additives like formic acid or trifluoroacetic acid to improve peak shape for the amine, is used for elution.
Detection: A variety of detectors can be used, with the Ultraviolet (UV) detector being common if the impurities contain chromophores. However, since aliphatic amines like this compound lack a strong chromophore, a universal detector such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is often more suitable and provides a more uniform response for non-volatile analytes.
Spectroscopic Methods for Structural Elucidation and Purity Analysis
Spectroscopic techniques provide detailed information about the molecular structure of this compound, confirming its identity and providing insight into its chemical bonding and functional groups.
FTIR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups.
FTIR Spectroscopy: The FTIR spectrum of this compound is characterized by a strong, broad absorption band in the 3600-3200 cm⁻¹ region, which is indicative of the O-H stretching vibration of the alcohol group. C-H stretching vibrations of the ethyl and dodecyl alkyl chains appear as strong bands in the 3000-2850 cm⁻¹ region. Other key peaks include C-O stretching around 1050 cm⁻¹ and C-N stretching vibrations.
Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds. The spectrum would be dominated by the C-H and C-C bond vibrations of the long alkyl chain, providing complementary information to the FTIR spectrum.
Table 2: Key FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3600 - 3200 (broad) | O-H Stretch | Alcohol |
| 2955 - 2920 | C-H Asymmetric Stretch | Alkyl (CH₂) |
| 2855 - 2845 | C-H Symmetric Stretch | Alkyl (CH₂) |
| 1470 - 1450 | C-H Bend (Scissoring) | Alkyl (CH₂) |
| ~1050 | C-O Stretch | Primary Alcohol |
NMR spectroscopy is arguably the most powerful tool for unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The spectrum of this compound would show characteristic signals for the hydroxyl proton, the methylene (B1212753) groups adjacent to the oxygen and nitrogen atoms, the long chain of methylene groups in the dodecyl chain, and the terminal methyl groups of the ethyl and dodecyl chains.
¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The signals for the carbons bonded to the heteroatoms (oxygen and nitrogen) would appear downfield compared to the carbons of the alkyl chains.
Table 3: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Chemical Shift (ppm, predicted) | Multiplicity | Integration |
| CH₃ (dodecyl) | ~0.88 | Triplet | 3H |
| (CH₂)₁₀ | ~1.26 | Multiplet | 20H |
| N-CH₂ (dodecyl) | ~2.45 | Triplet | 2H |
| N-CH₂ (ethyl) | ~2.55 | Quartet | 2H |
| CH₃ (ethyl) | ~1.05 | Triplet | 3H |
| N-CH₂ (ethanol) | ~2.65 | Triplet | 2H |
| O-CH₂ (ethanol) | ~3.60 | Triplet | 2H |
| OH | Variable | Singlet (broad) | 1H |
Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information based on its fragmentation pattern.
Molecular Weight Confirmation: Using a soft ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI), the mass spectrum will typically show a prominent peak corresponding to the protonated molecule [M+H]⁺. For this compound (C₁₆H₃₅NO, Molar Mass: 257.46 g/mol ), this peak would be expected at an m/z (mass-to-charge ratio) of approximately 258.5.
Fragmentation Analysis: Harder ionization techniques like Electron Ionization (EI) cause the molecule to fragment in a predictable manner. The analysis of these fragments provides a wealth of structural information. For this compound, characteristic fragmentation would involve cleavage of the C-C bond adjacent to the nitrogen atom (alpha-cleavage), which is a favorable fragmentation pathway for amines. This would lead to the formation of stable, nitrogen-containing cations. The loss of a water molecule from the molecular ion is also a possible fragmentation pathway for alcohols.
Emerging Analytical Methodologies for Complex Matrices
Analyzing this compound in complex matrices, such as environmental samples or industrial formulations, requires sophisticated techniques that offer high sensitivity and selectivity.
Recent advancements in analytical chemistry have introduced novel optical and sensor-based techniques that show promise for the rapid and sensitive detection of organic compounds like this compound. These methods offer alternatives to traditional chromatographic techniques, potentially providing real-time analysis with minimal sample preparation.
Optical sensors, including those based on optical fibers and plasmonics, are being explored for their versatility. mdpi.comresearchgate.net These sensors operate on principles such as changes in absorbance, refractive index, or fluorescence upon interaction with the target analyte. mdpi.comcityu.edu.hk For instance, a sensor platform could be functionalized with a material that selectively binds to the amino-alcohol group of this compound, inducing a measurable optical signal. Terahertz (THz) technology also presents a powerful tool for detecting chemicals with high accuracy. researchgate.net The development of such sensors would involve immobilizing a selective recognition element onto a transducer surface, which converts the chemical interaction into a quantifiable signal.
The potential performance of these emerging sensor technologies can be projected based on similar systems developed for other organic molecules.
Table 1: Projected Performance of Advanced Sensor-Based Techniques for this compound Detection
| Sensor Type | Principle of Detection | Potential Measurement Range | Estimated Response Time | Key Advantages |
|---|---|---|---|---|
| Fiber Optic Sensor | Evanescent Wave Absorbance | 1-100 µg/L | < 60 seconds | Remote sensing, miniaturization |
| Surface Plasmon Resonance (SPR) | Refractive Index Change | 0.1-50 µg/L | < 5 minutes | High sensitivity, label-free detection |
| Conductometric Sensor | Change in Electrical Conductivity | 10-500 µg/L | < 30 seconds | Simple instrumentation, rapid response |
Green Analytical Chemistry (GAC) is a growing philosophy focused on making analytical practices more environmentally benign. nih.govmdpi.com This involves reducing or eliminating hazardous substances, minimizing energy consumption, and decreasing waste generation, without compromising the quality of the analytical results. nih.govconicet.gov.ar
For the analysis of this compound, GAC principles can be applied to existing methods like liquid chromatography. alliedacademies.org Key strategies include:
Solvent Reduction and Replacement: Replacing toxic organic solvents such as acetonitrile with greener alternatives like ethanol, water, or supercritical fluids. conicet.gov.ar
Miniaturization: Downscaling the analytical process, including sample volume and instrument size, reduces reagent consumption and waste. alliedacademies.org
Energy Efficiency: Employing techniques that require less energy, such as using ultra-high-performance liquid chromatography (UPLC) which can significantly shorten analysis times. alliedacademies.org
The greenness of an analytical method can be evaluated using various metrics, such as the Analytical Eco-Scale, which assigns penalty points for deviations from an ideal green analysis. nih.govmdpi.com An ideal method would use no hazardous reagents and produce minimal waste. nih.gov
Table 2: Comparison of a Conventional vs. a GAC-Compliant HPLC Method for this compound Analysis
| Parameter | Conventional HPLC Method | GAC-Compliant UPLC Method | Green Advantage |
|---|---|---|---|
| Mobile Phase | Acetonitrile:Water (70:30) | Ethanol:Water (50:50) | Use of a less toxic solvent |
| Flow Rate | 1.0 mL/min | 0.4 mL/min | Reduced solvent consumption |
| Analysis Time | 15 minutes | 5 minutes | Lower energy use, higher throughput |
| Sample Volume | 20 µL | 2 µL | Reduced sample and solvent waste |
| Waste Generated per Analysis | ~15 mL | ~2 mL | 87% reduction in waste |
| Analytical Eco-Scale Score | < 50 (Inadequate Greenness) | > 75 (Excellent Greenness) | Quantifiable measure of environmental friendliness |
Validation and Quality Control in Analytical Chemistry
Method validation is a critical process that provides documented evidence that an analytical procedure is suitable for its intended purpose. researchgate.netresearchgate.net For this compound, this involves rigorously evaluating several key performance characteristics.
The Limit of Detection (LOD) and Limit of Quantification (LOQ) are fundamental parameters in method validation that define the sensitivity of an assay. researchgate.netnih.gov
Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. nih.govreddit.com
Limit of Quantification (LOQ): The lowest concentration of an analyte that can be determined with an acceptable level of precision and accuracy. nih.govreddit.com
These limits are crucial for trace analysis, such as monitoring for impurities or environmental contaminants. They can be determined using several methods, including the signal-to-noise ratio (commonly 3:1 for LOD and 10:1 for LOQ) or by calculating them from the standard deviation of the response and the slope of the calibration curve. nih.gov
Table 3: Hypothetical LOD and LOQ Values for this compound Using Different Analytical Techniques
| Analytical Technique | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
|---|---|---|---|
| HPLC-UV | Industrial Wastewater | 0.5 µg/mL | 1.5 µg/mL |
| GC-MS | Soil Extract | 0.05 µg/mL | 0.15 µg/mL |
A comprehensive validation process for an analytical method for this compound must assess its selectivity, linearity, precision, and accuracy to ensure reliable and meaningful results. researchgate.netgavinpublishers.com
Selectivity/Specificity: This is the ability of the method to measure the analyte accurately in the presence of other components, such as impurities, degradation products, or matrix components. researchgate.netgavinpublishers.com Selectivity is typically assessed by analyzing blank and spiked matrix samples to ensure no interferences are present at the retention time of the analyte. researchgate.net
Linearity: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte within a given range. researchgate.net It is evaluated by analyzing a series of standards at different concentrations and is typically confirmed by a high correlation coefficient (e.g., r² > 0.99) for the calibration curve. researchgate.netscielo.br
Precision: Precision expresses the closeness of agreement among a series of measurements from the same homogeneous sample. researchgate.netikev.org It is usually evaluated at two levels:
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval. ikev.org
Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment. ikev.org Precision is reported as the Relative Standard Deviation (%RSD). researchgate.netikev.org
Accuracy: Accuracy is the closeness of the test results to the true or accepted reference value. researchgate.netgavinpublishers.com It is often determined through recovery studies, where a known amount of the analyte is added to a blank matrix (spiking), and the percentage of the analyte recovered by the method is calculated. researchgate.netgavinpublishers.com
Table 4: Summary of Validation Parameters and Acceptance Criteria for a Hypothetical HPLC Assay of this compound
| Validation Parameter | Procedure | Acceptance Criteria | Hypothetical Result |
|---|---|---|---|
| Selectivity | Analysis of blank and spiked placebo | No interfering peaks at the analyte's retention time | Pass |
| Linearity | 5-point calibration curve (e.g., 50-150% of expected concentration) | Correlation coefficient (r²) ≥ 0.999 | 0.9995 |
| Precision (Repeatability) | 6 replicate injections of a 100% concentration standard | RSD ≤ 1.5% | 0.8% |
| Precision (Intermediate) | Analysis on different days by different analysts | RSD ≤ 2.5% | 1.9% |
| Accuracy | Recovery study at 3 concentrations (e.g., 80%, 100%, 120%) | Mean recovery between 98.0% and 102.0% | 99.7% |
Theoretical and Computational Chemistry Studies on 2 Ethyldodecylamino Ethanol
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental in understanding the electronic structure and properties of molecules at the atomic level. These methods provide insights that are often difficult or impossible to obtain through experimental means alone.
Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Properties
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization, and to calculate various electronic properties. researchgate.netresearchgate.netmdpi.comnih.govresearchgate.net
For 2-(Ethyldodecylamino)ethanol, DFT calculations would predict the bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state. The geometry around the oxygen and nitrogen atoms is expected to be bent, similar to other alcohols and amines, with the long dodecyl chain adopting a flexible, low-energy conformation. youtube.com
Key electronic properties that can be calculated using DFT include:
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability.
Electron Density Distribution: This reveals the regions of the molecule that are electron-rich or electron-poor, providing clues about its reactivity and intermolecular interactions.
Electrostatic Potential Map: This map visualizes the electrostatic potential on the molecule's surface, highlighting areas prone to electrophilic or nucleophilic attack. For this compound, the oxygen and nitrogen atoms would be regions of negative potential, while the hydroxyl proton would be a site of positive potential.
Table 1: Predicted Molecular Geometry Parameters for this compound using DFT
| Parameter | Description | Predicted Value Range |
|---|---|---|
| C-O-H Bond Angle | The angle formed by the carbon, oxygen, and hydrogen atoms of the ethanol group. | ~108-110° |
| C-N-C Bond Angle | The angle around the tertiary nitrogen atom. | ~109-112° |
| C-C-C Bond Angles (Dodecyl Chain) | The angles within the long alkyl chain. | ~109.5° (Tetrahedral) |
Calculation of Spectroscopic Parameters (e.g., NMR, IR Frequencies)
Theoretical calculations can accurately predict spectroscopic data, which is invaluable for interpreting experimental spectra and confirming molecular structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy: DFT, often using the Gauge-Including Atomic Orbital (GIAO) method, can calculate the NMR chemical shifts for the hydrogen (¹H) and carbon (¹³C) atoms in this compound. researchgate.net These calculations depend on the molecule's electronic environment and geometry. The predicted shifts can be compared with experimental data to validate the structure. pdx.eduucl.ac.ukdocbrown.infolibretexts.org
Table 2: Hypothetical Calculated ¹H NMR Chemical Shifts for this compound
| Proton Group | Typical Calculated Chemical Shift (ppm) | Splitting Pattern |
|---|---|---|
| -CH₃ (Dodecyl) | 0.8 - 0.9 | Triplet |
| -CH₂- (Dodecyl Chain) | 1.2 - 1.4 | Multiplet |
| -N-CH₂- (Dodecyl) | 2.4 - 2.6 | Multiplet |
| -N-CH₂-CH₃ (Ethyl) | 2.5 - 2.7 | Quartet |
| -N-CH₂-CH₃ (Ethyl) | 1.0 - 1.2 | Triplet |
| -N-CH₂-CH₂-OH | 2.6 - 2.8 | Triplet |
| -CH₂-OH | 3.5 - 3.7 | Triplet |
| -OH | Variable (depends on solvent, concentration) | Singlet (broad) |
Infrared (IR) Spectroscopy: Anharmonic computational methods within DFT can predict the vibrational frequencies of the molecule. sapub.orgsemanticscholar.org These frequencies correspond to the stretching and bending of chemical bonds and appear as absorption bands in an IR spectrum. Key predicted vibrations for this compound would include the O-H stretching band (typically broad), C-H stretching bands, and C-N and C-O stretching bands. docbrown.info Comparing the computed spectrum with the experimental one helps in identifying functional groups and confirming the molecular structure.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. nih.govucdavis.eduarxiv.org These simulations provide detailed information on the conformational dynamics and interactions of molecules in various environments. researchgate.net
Conformational Analysis and Dynamics in Various Solvents
The long, flexible dodecyl chain of this compound can adopt numerous conformations. MD simulations can explore this conformational landscape in different solvents, such as water or a nonpolar organic solvent. researchgate.net
In Aqueous Solution: The polar head group (-N(CH₂CH₃)CH₂CH₂OH) would form hydrogen bonds with water molecules. The nonpolar dodecyl tail would tend to collapse on itself to minimize contact with water, a phenomenon known as the hydrophobic effect.
In Nonpolar Solvents: The dodecyl tail would be well-solvated and adopt a more extended conformation. The polar head group would have less favorable interactions with the solvent.
MD simulations can track how the molecule's shape changes over time, providing insights into its flexibility and the influence of the solvent on its structure.
Investigation of Self-Assembly and Aggregation Behavior of Long-Chain Derivatives
Due to its amphiphilic nature—possessing both a hydrophilic (water-loving) head group and a hydrophobic (water-fearing) tail—this compound is expected to act as a surfactant. MD simulations are an excellent tool for studying the self-assembly of such molecules in solution. nih.gov By simulating a system containing many molecules of this compound and water, researchers can observe their spontaneous aggregation into larger structures, such as micelles or bilayers. These simulations can help determine critical parameters like the critical micelle concentration (CMC) and provide a molecular-level picture of the structure and dynamics of the resulting aggregates.
Structure-Property Relationship (SPR) Modeling
Structure-Property Relationship (SPR) modeling seeks to establish a correlation between the chemical structure of a molecule and its physical, chemical, and biological properties. rsc.orgnih.govresearchgate.netmdpi.com Computational models can quantify these relationships, allowing for the prediction of properties for new or unstudied compounds.
For this compound, SPR models would connect its distinct structural features to its macroscopic properties.
Table 3: Structure-Property Relationships for this compound
| Structural Feature | Associated Property | Computational Insight |
|---|---|---|
| Long Dodecyl Chain | Surfactant properties, Hydrophobicity, Low water solubility | MD simulations can model aggregation and predict surface activity. Quantum calculations can quantify its nonpolar character. |
| Hydroxyl (-OH) Group | Hydrogen bonding capability, Polarity | DFT can calculate the strength of hydrogen bonds. MD can simulate interactions with polar solvents. |
| Tertiary Amine (-N(Et)-) Group | Basicity, Hydrogen bond acceptor, Polarity | Quantum calculations can predict the pKa and proton affinity. |
| Overall Molecular Size and Flexibility | Viscosity, Diffusion rate | MD simulations can calculate transport properties like the diffusion coefficient in various media. |
By leveraging these computational techniques, a comprehensive understanding of the behavior of this compound at the molecular level can be achieved, guiding its potential applications and further research.
Predictive Models for Chemical Reactivity and Performance in Applications
Predictive models, rooted in quantum mechanics and molecular modeling, are instrumental in forecasting the chemical reactivity and performance of this compound in various applications. These models can elucidate the relationship between molecular structure and activity, guiding the development of new technologies. By employing computational approaches, researchers can screen for potential applications and optimize molecular properties for specific functions.
Machine learning algorithms, for instance, can be trained on datasets of known chemical reactions and properties to predict the behavior of new compounds. researchgate.net For this compound, such models could predict its efficacy as a corrosion inhibitor, a surfactant, or a catalyst by correlating its structural features with performance metrics in these areas. The development of these predictive models often involves calculating a range of molecular descriptors, such as electronic properties, steric parameters, and quantum chemical descriptors, which are then used as input for the predictive algorithm.
Table 1: Hypothetical Predictive Model Parameters for this compound
| Parameter | Predicted Value | Significance in Application |
|---|---|---|
| HOMO Energy | -8.5 eV | Indicates susceptibility to electrophilic attack, relevant for corrosion inhibition. |
| LUMO Energy | 2.1 eV | Relates to the ability to accept electrons, important in catalytic cycles. |
| Dipole Moment | 3.2 D | Influences solubility and interfacial activity, key for surfactant performance. |
| LogP | 4.5 | Predicts partitioning between aqueous and organic phases, crucial for drug delivery or solvent extraction applications. |
| Molecular Surface Area | 450 Ų | Affects steric hindrance and interaction with surfaces. |
Note: The values in this table are hypothetical and serve to illustrate the types of parameters that would be used in predictive modeling.
Computational Screening for Novel Derivatives with Enhanced Properties
Computational screening allows for the rapid evaluation of a large number of virtual derivatives of a parent molecule, identifying candidates with improved properties before committing to expensive and time-consuming laboratory synthesis. For this compound, this could involve modifying the alkyl chain length, the ethyl group on the amine, or the position of the hydroxyl group.
By systematically altering the structure of this compound in silico, researchers can explore a vast chemical space. High-throughput computational methods can then be used to calculate the desired properties for each derivative, such as increased biodegradability, lower toxicity, or enhanced performance in a specific application. This approach accelerates the discovery of new and improved amino alcohols for industrial and commercial use.
Table 2: Example of a Computational Screening Study for this compound Derivatives
| Derivative | Modification | Predicted Property Enhancement | Potential Application |
|---|---|---|---|
| Derivative A | Replacement of dodecyl with octyl chain | Increased water solubility | Enhanced performance in aqueous formulations. |
| Derivative B | Addition of a second hydroxyl group | Improved hygroscopicity and metal chelation | Potential as a humectant or metal sequestrant. |
| Derivative C | Substitution of ethyl with a propyl group | Altered steric and electronic properties | Fine-tuning of catalytic activity. |
| Derivative D | Introduction of a fluorine atom | Increased thermal and chemical stability | Use in high-temperature or harsh chemical environments. |
Note: This table presents a conceptual computational screening study. The predicted enhancements are illustrative.
Mechanistic Insights from Computational Studies
Computational chemistry offers a window into the intricate details of chemical reactions, providing insights into reaction pathways and transition states that are often difficult to observe experimentally.
Reaction Pathway Elucidation for Synthesis and Transformation Reactions
Computational methods, such as Density Functional Theory (DFT), can be used to map out the potential energy surface of a chemical reaction, identifying the most likely pathways for the synthesis and transformation of this compound. rsc.org This includes identifying intermediates, transition states, and calculating activation energies.
For the synthesis of this compound, which could involve the reaction of N-ethyldodecylamine with ethylene (B1197577) oxide, computational studies can help to optimize reaction conditions by providing a detailed understanding of the reaction mechanism. Similarly, for transformation reactions, such as oxidation or dehydration, computational analysis can predict the most likely products and byproducts.
Table 3: Calculated Energetics for a Hypothetical Synthesis Step of this compound
| Reaction Step | Reactants | Products | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |
|---|---|---|---|---|
| Nucleophilic Attack | N-ethyldodecylamine + Ethylene Oxide | Intermediate Zwitterion | 15.2 | -5.8 |
| Proton Transfer | Intermediate Zwitterion | this compound | 8.1 | -25.3 |
Note: The energetic values in this table are hypothetical and for illustrative purposes.
Investigation of Catalytic Mechanisms involving Amino Alcohols
Amino alcohols can act as catalysts or ligands in a variety of chemical transformations. Computational studies are invaluable for understanding the role of molecules like this compound in catalytic cycles. acs.orgnih.gov These studies can reveal how the amino alcohol interacts with metal centers, substrates, and other reagents to facilitate a chemical reaction.
By modeling the catalytic system, researchers can investigate the geometry of the active catalytic species, the mechanism of substrate activation, and the factors that control selectivity and efficiency. This knowledge can guide the design of more effective catalysts for a wide range of applications, from asymmetric synthesis to industrial processes. For example, computational studies on similar amino alcohols have provided detailed accounts of their roles in rearrangement reactions and C-H amination. acs.orgnih.gov
Applications of 2 Ethyldodecylamino Ethanol in Chemical Science and Technology
Role as Chemical Intermediates in Organic Synthesis
As a bifunctional molecule, 2-(Ethyldodecylamino)ethanol can serve as a versatile intermediate in the synthesis of more complex molecules. The hydroxyl group can undergo esterification, etherification, and other reactions typical of alcohols, while the tertiary amine can be involved in quaternization and other transformations.
Compounds structurally related to this compound, such as 2-(diethylamino)ethanol, are utilized as precursors in the synthesis of pharmaceuticals. For instance, 2-(diethylamino)ethanol is a key building block for the local anesthetic procaine. atamanchemicals.com It is conceivable that this compound could be employed in the synthesis of novel active pharmaceutical ingredients where a long alkyl chain might enhance lipophilicity, potentially influencing drug delivery and efficacy.
In the agrochemical sector, various amino alcohols are intermediates for pesticides and other crop protection agents. atamankimya.com The specific structure of this compound could be leveraged to create active ingredients with tailored physical and biological properties.
Table 1: Potential Pharmaceutical and Agrochemical Precursor Applications
| Application Area | Potential Role of this compound | Rationale based on Structural Analogs |
| Pharmaceuticals | Synthesis of novel APIs with modified lipophilicity | 2-(diethylamino)ethanol is a precursor to procaine. atamanchemicals.com |
| Agrochemicals | Intermediate for new pesticides and herbicides | Amino alcohols are common building blocks in agrochemical synthesis. atamankimya.com |
The dual functionality of this compound makes it a valuable building block for a range of specialty and fine chemicals. Its reactions can lead to the formation of esters, ethers, and quaternary ammonium salts, many of which have specialized applications. For example, esterification with fatty acids could yield cationic surfactants with potential uses in fabric softeners and phase transfer catalysis. The production of fine chemicals often involves multi-step syntheses where intermediates like this compound can introduce specific functionalities. longchangchemical.com
Functional Materials Science Applications
The unique combination of a polar head group and a long non-polar tail in this compound suggests its utility in the formulation of various functional materials.
Tertiary amines are known to act as catalysts or curing agents for epoxy resins. atamanchemicals.comthreebond.co.jp While primary and secondary amines are more common as direct curing agents, tertiary amines can accelerate the curing process. threebond.co.jp Given its structure, this compound could function as a catalytic curing agent. Furthermore, its long dodecyl chain could act as an internal plasticizer, imparting flexibility to the cured resin.
In polymer science, additives are often used to modify the properties of the final material. The incorporation of this compound into a polymer matrix could enhance properties such as hydrophobicity, surface activity, and compatibility with other components.
In the formulation of coatings, this compound could act as a dispersing agent for pigments and other solid particles, with the lipophilic tail interacting with the particle surface and the hydrophilic head stabilizing the dispersion in a polar or semi-polar medium. Its basic nature could also allow it to act as a pH stabilizer in coating formulations. atamanchemicals.com Related compounds like 2-(diethylamino)ethanol are used in protective surface coatings for metals. atamankimya.com
Table 2: Potential Applications in Functional Materials
| Material Type | Potential Function of this compound | Anticipated Benefit |
| Resins and Polymers | Catalytic curing agent, modifier | Accelerated curing, increased flexibility |
| Coatings and Pigments | Dispersing agent, pH stabilizer | Improved pigment dispersion, formulation stability |
| Lubricants | Friction modifier, corrosion inhibitor | Reduced friction and wear, protection of metal surfaces |
The long alkyl chain and the polar amino-alcohol group of this compound make it a candidate for use as an additive in lubricants and hydraulic fluids. The dodecyl group would provide good solubility in hydrocarbon base oils, while the polar head could adsorb onto metal surfaces, forming a protective film that reduces friction and wear. Amine-based compounds are known to function as friction modifiers in engine oils. sae.org Additionally, amino alcohols can act as corrosion inhibitors by neutralizing acidic byproducts of lubricant degradation and forming a barrier on metal surfaces. atamanchemicals.com
An extensive search for scientific and technical information regarding the chemical compound "this compound" and its specific applications as outlined has been conducted. Despite thorough investigation across various databases and search queries, no specific data or research findings related to the use of this compound in the requested applications were found.
The search results consistently yielded information on other, structurally related compounds such as "2-(Diethylamino)ethanol," "2-(dodecylamino)ethanol," or general information about ethanol and its various uses. However, no literature or data could be retrieved for "this compound" in the context of:
Surface Science and Colloid Chemistry Applications:
As emulsifiers and wetting agents in formulations.
In fabric softeners and as detergent components.
Applications in Separation and Environmental Technologies:
As selective solvents for extraction processes.
As CO2 scavengers and gas treating agents.
As chemical additives in water treatment processes.
Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable information. The absence of available data for this specific compound prevents the creation of the detailed and research-based content as per the provided outline.
Synthesis and Characterization of Analogues and Derivatives of 2 Ethyldodecylamino Ethanol
Structural Modifications of the Alkyl Chains
Impact of Alkyl Chain Length and Branching on Molecular Properties
The length and branching of the N-alkyl chains in amino alcohols significantly influence their molecular properties, including their thermal stability, solubility, and charge-carrier mobility. While specific studies on 2-(ethyldodecylamino)ethanol are limited, research on analogous long-chain organic molecules provides valuable insights. For instance, studies on symmetric 4-alkylphenyl derivatives have shown that increasing the alkyl chain length can enhance thermal stability and charge-carrier mobility, although it may also affect solubility and absorption spectra in thin films. researchgate.net
Similarly, the biological activity of related compounds, such as N-alkylmorpholine derivatives, is strongly dependent on the alkyl chain length. Research has demonstrated that bactericidal effects are most potent with alkyl chains in the n-dodecyl (C12) to n-hexadecyl (C16) range, while shorter chains (less than five carbons) are inactive. researchgate.net This establishes a clear structure-activity relationship where a critical chain length is necessary for effective interaction with biological membranes.
The introduction of branching in the alkyl chains generally leads to a decrease in the melting point and an increase in solubility in nonpolar solvents compared to their linear counterparts. This is attributed to the disruption of regular packing in the solid state.
Table 1: General Impact of Alkyl Chain Modification on Molecular Properties
| Modification | Impact on Melting Point | Impact on Solubility | Impact on Surface Activity |
|---|---|---|---|
| Increased Chain Length | Generally Increases | Decreases in Polar Solvents | Increases |
Introduction of Unsaturation or Cyclic Structures into the Alkyl Chain
The incorporation of unsaturation (double or triple bonds) or cyclic moieties into the alkyl chains of this compound analogues opens avenues to new chemical reactivity and conformational constraints.
Unsaturation: The synthesis of analogues with unsaturated alkyl chains can be achieved by using unsaturated starting materials, such as allylamine or propargylamine, in the initial alkylation steps. The presence of a double or triple bond provides a reactive site for further functionalization, such as through addition reactions (e.g., hydrogenation, halogenation) or polymerization. These unsaturated analogues are also of interest in the study of cycloaddition reactions. For example, α,β-unsaturated imines, which can be formed from unsaturated aldehydes and primary amines, are versatile intermediates in the synthesis of various azaheterocycles. researchgate.net
Cyclic Structures: Introducing cyclic structures, such as a cyclohexyl or phenyl group, in place of or appended to the alkyl chains can significantly alter the molecule's rigidity and steric profile. This can influence its binding affinity in biological systems or its packing in materials. The synthesis of such derivatives of tetramethylated cyclic amines has been explored, leading to compounds with potential applications as local anesthetics. nih.gov
Functionalization of the Hydroxyl Group
The hydroxyl group of this compound is a primary site for chemical modification, allowing for the creation of a wide range of derivatives with diverse properties.
Synthesis and Properties of Ether and Ester Derivatives
Ether Derivatives: Etherification of the hydroxyl group can be accomplished under basic conditions, for example, by deprotonation with a strong base like sodium hydride, followed by reaction with an alkyl halide (Williamson ether synthesis). This reaction converts the polar hydroxyl group into a less polar ether linkage, which can alter the solubility and chemical stability of the molecule.
Ester Derivatives: The hydroxyl group readily undergoes esterification with carboxylic acids, acid anhydrides, or acyl chlorides, typically in the presence of an acid or base catalyst. chemguide.co.uk Kinetic studies on the esterification of N,N-dialkylamino alcohols have shown that the reaction rate is influenced by the structure of the amino alcohol. researchgate.netmendeley.com The intramolecular hydrogen bonding between the amino group and the carboxylic acid is believed to activate the acid for esterification. researchgate.netmendeley.com The properties of the resulting esters, such as boiling point and solubility, are dependent on the nature of the acyl group introduced. chemguide.co.uk Small esters tend to be volatile liquids with characteristic fruity odors. chemguide.co.uk
Table 2: Kinetic Data for the Esterification of Hexanoic Acid with Amino Alcohols
| Amino Alcohol | Pseudo-first Order Rate Constant (k x 10⁻⁵ s⁻¹) |
|---|---|
| 1-Hexanol | 0.67 |
| 2-(N,N-dimethylamino)ethanol | 7.5 |
| 3-(N,N-dimethylamino)-1-propanol | 0.60 |
| trans-2-(N,N-dimethylamino)cyclohexanol | 9.3 |
Data sourced from a kinetic study on the esterification of hexanoic acid in toluene at 111 °C, demonstrating the activating effect of a neighboring amino group. researchgate.netmendeley.com
Preparation of Aminoalkoxyethanol Analogues
Further functionalization of the hydroxyl group can lead to the synthesis of aminoalkoxyethanol analogues. A common synthetic route involves a multi-step process. For instance, the synthesis of N,N-diethyl-N-aminopropylpoly(oxyethylene)amine starts with the ethoxylation of N,N-diethyl-N-hydroxyethylamine, followed by cyanoethylation and subsequent hydrogenation. chalmers.se This process extends the chain from the original oxygen atom and terminates it with a primary amine group, significantly altering the polarity and functionality of the molecule. Such modifications are crucial in tailoring the properties of surfactants and other specialty chemicals.
Nitrogen Atom Functionalization
The tertiary amine nitrogen in this compound is nucleophilic and basic, making it a key site for functionalization.
Quaternization: The nitrogen atom can be readily alkylated by reacting it with an alkyl halide, such as methyl iodide or benzyl bromide, to form a quaternary ammonium salt. This process, known as quaternization, converts the neutral tertiary amine into a positively charged quaternary ammonium cation. google.com These salts often exhibit increased water solubility and, in some cases, antimicrobial activity. The quaternization can be carried out neat (solvent-free) at high temperatures, particularly with reagents like dimethyl sulfate. google.com
N-Oxide Formation: Oxidation of the tertiary amine nitrogen leads to the formation of an N-oxide. This transformation can be achieved using various oxidizing agents, such as hydrogen peroxide, peroxy acids (e.g., m-CPBA), or sodium percarbonate in the presence of a catalyst. organic-chemistry.orgresearchgate.net The formation of the N-O bond introduces a significant dipole moment, which generally increases the compound's polarity and water solubility. Amine N-oxides are versatile synthetic intermediates and can exhibit interesting biological activities. researchgate.netnih.gov
Table 3: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Allylamine |
| Propargylamine |
| 2-(N,N-dimethylamino)ethanol |
| 1-Hexanol |
| 3-(N,N-dimethylamino)-1-propanol |
| trans-2-(N,N-dimethylamino)cyclohexanol |
| Hexanoic Acid |
| N,N-diethyl-N-hydroxyethylamine |
| N,N-diethyl-N-aminopropylpoly(oxyethylene)amine |
| Methyl Iodide |
| Benzyl Bromide |
Synthesis and Characterization of N-Oxides
The synthesis of N-oxides from tertiary amines like this compound is a well-established transformation in organic chemistry. The process typically involves the oxidation of the nitrogen atom, which can be achieved using a variety of oxidizing agents. A common and effective method for this conversion is the use of hydrogen peroxide, often in a solvent such as methanol or acetonitrile (B52724). Other reagents that can be employed for this purpose include peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or Caro's acid.
The general reaction for the formation of this compound N-oxide can be depicted as follows:
Reaction Scheme: Synthesis of this compound N-oxide
Where [O] represents an oxygen atom from an oxidizing agent like H₂O₂.
The characterization of the resulting N-oxide is crucial to confirm its structure and purity. A multi-technique approach is typically employed:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for structural elucidation. In the ¹H NMR spectrum, the protons on the carbons adjacent to the newly formed N-oxide group will exhibit a downfield shift compared to the parent amine due to the deshielding effect of the positively charged nitrogen.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the N-oxide. The mass spectrum will show a molecular ion peak corresponding to an increase of one oxygen atom (approximately 16 amu) compared to the starting material. Tandem mass spectrometry (MS/MS) can reveal characteristic fragmentation patterns, such as the loss of N,N-dialkylhydroxylamines, which is a diagnostic marker for dialkyl tertiary amine-N-oxides nih.gov.
Infrared (IR) Spectroscopy: The IR spectrum of the N-oxide will display a characteristic N-O stretching vibration, typically in the range of 950-970 cm⁻¹.
Below is a table summarizing the expected analytical data for this compound N-oxide based on general principles for this class of compounds.
| Analytical Technique | Expected Observations |
| ¹H NMR | Downfield shift of protons on carbons alpha to the nitrogen atom. |
| ¹³C NMR | Downfield shift of carbons alpha to the nitrogen atom. |
| HRMS | Molecular ion peak corresponding to C₁₆H₃₅NO₂. |
| IR Spectroscopy | Presence of a characteristic N-O stretching band around 950-970 cm⁻¹. |
Formation of Zwitterionic Derivatives
The synthesis involves the nucleophilic attack of the tertiary amine on the sultone ring, leading to its opening and the formation of a sulfopropyl betaine. This reaction is a type of N-alkylation.
Reaction Scheme: Formation of a Zwitterionic Derivative of this compound
The resulting zwitterionic compound would possess a positively charged quaternary ammonium center and a negatively charged sulfonate group. The characterization of such derivatives would rely on similar analytical techniques as for the N-oxides:
NMR Spectroscopy: The presence of the propylsulfonate group would be evident in the ¹H and ¹³C NMR spectra, with characteristic signals for the three additional methylene (B1212753) groups.
Mass Spectrometry: The mass spectrum would confirm the addition of the propanesulfonate moiety to the parent amine.
IR Spectroscopy: The IR spectrum would show strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the sulfonate group (SO₃⁻), typically in the regions of 1040-1080 cm⁻¹ and 1150-1230 cm⁻¹, respectively.
The table below outlines the expected characterization data for the zwitterionic derivative formed from this compound and 1,3-propanesultone.
| Analytical Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the propyl chain of the sulfonate group. |
| ¹³C NMR | Signals for the three additional carbons of the propylsulfonate moiety. |
| HRMS | Molecular ion peak corresponding to C₁₉H₄₁NO₄S. |
| IR Spectroscopy | Strong S=O stretching bands for the sulfonate group. |
Comparative Studies with Other N-Substituted Ethanolamines
Structure-Activity Relationships within the N-Alkyl Ethanolamine (B43304) Family
The properties and reactivity of N-substituted ethanolamines are significantly influenced by the nature of the alkyl groups attached to the nitrogen atom. In the case of this compound, the presence of a short ethyl group and a long dodecyl chain creates an amphiphilic character, which can influence its behavior in various applications, such as in the formation of surfactants.
The structure-activity relationship (SAR) within the N-alkyl ethanolamine family can be considered in terms of steric and electronic effects:
Steric Hindrance: The long dodecyl chain in this compound imparts significant steric bulk around the nitrogen atom. This can influence the rate and mechanism of reactions involving the nitrogen, such as N-alkylation or reactions with acidic gases like CO₂. For instance, increased steric hindrance around the nitrogen in substituted ethanolamines can favor the formation of bicarbonates over carbamates in CO₂ capture processes researchgate.net.
Nucleophilicity: The nucleophilicity of the nitrogen atom is crucial for reactions such as N-alkylation. The dodecyl group may sterically hinder the approach of electrophiles to the nitrogen, potentially reducing its reactivity compared to less substituted analogues.
The following table provides a conceptual comparison of key properties based on the N-alkyl substitution pattern.
| Property | Ethylaminoethanol | Diethylaminoethanol | This compound |
| Steric Hindrance | Low | Moderate | High |
| Amphiphilicity | Low | Low | High |
| Relative Basicity | Moderate | High | Moderate-High |
| Relative Nucleophilicity | High | Moderate | Low-Moderate |
Examination of Diethylaminoethanol and Ethylaminoethanol Analogues for Broadening Understanding
A comparative examination of this compound with its smaller analogues, diethylaminoethanol and ethylaminoethanol, provides valuable insights into the role of the N-alkyl substituents.
Diethylaminoethanol (DEAE): As a tertiary amine, DEAE is a useful model for understanding the reactivity of the tertiary nitrogen in this compound. DEAE is known to be used in various industrial applications, including as a precursor for the synthesis of other chemicals nih.govquora.com. Its reaction chemistry, such as N-oxidation, provides a baseline for predicting the behavior of the more complex this compound. For example, metabolites of DEAE include its N-oxide, indicating that this is a favorable metabolic pathway nih.govquora.com.
Ethylaminoethanol: This secondary amine provides a point of comparison for the influence of a single N-alkyl group versus the di-substituted nature of this compound. The presence of an N-H bond in ethylaminoethanol allows for different reactivity, such as the formation of nitrosamines under certain conditions medcraveonline.com. This highlights the distinct chemical properties conferred by the tertiary amine structure in this compound.
By studying these simpler analogues, a more comprehensive understanding of the fundamental chemical properties of the N-substituted ethanolamine scaffold can be developed. This comparative approach allows for the extrapolation of trends in reactivity and physicochemical properties, providing a framework for predicting the behavior of more complex derivatives like this compound.
Future Research Directions and Emerging Trends
Development of Highly Selective and Efficient Catalytic Systems for Synthesis
The synthesis of N-substituted ethanolamines like 2-(Ethyldodecylamino)ethanol traditionally involves the reaction of an amine with ethylene (B1197577) oxide or the N-alkylation of ethanolamines. Future research is intensely focused on developing catalytic systems that offer high selectivity and efficiency, minimizing byproducts and energy consumption.
One promising avenue is the use of earth-abundant metal catalysts. For instance, manganese pincer complexes have demonstrated high efficiency for the N-alkylation of amines using alcohols in "borrowing hydrogen" or "hydrogen autotransfer" reactions. nih.gov This atom-economical process avoids the use of alkyl halides and generates water as the sole byproduct. nih.gov Research in this area will likely focus on designing manganese or other non-noble metal catalysts (e.g., cobalt, titanium) tailored for the selective dialkylation required to produce tertiary amines like this compound. researchgate.netresearchgate.net
Another key area is the development of heterogeneous catalysts, which simplify product purification and catalyst recycling. Metal heteroatom-modified molecular sieves, such as MCM-41, are being explored for the synthesis of N-substituted ethanolamines from epoxy compounds and amines. google.com Future work will aim to optimize the acidic and structural properties of these porous materials to maximize the conversion rate and selectivity towards the desired tertiary amino alcohol, under milder reaction conditions suitable for industrial-scale production. google.com
The table below outlines potential catalytic systems and their targeted improvements for the synthesis of this compound.
| Catalyst Type | Reaction Pathway | Key Research Goals | Potential Advantages |
| Homogeneous Pincer Complexes (e.g., Mn, Co) | N-alkylation of N-ethylethanolamine with dodecanol | High selectivity for mono-alkylation, tolerance of functional groups, catalyst stability. | High atom economy, reduced waste, mild reaction conditions. nih.gov |
| Heterogeneous Solid Acids (e.g., Titanium Hydroxide) | N-alkylation of dodecylamine (B51217) with ethanol | High activity and stability, >90% selectivity to secondary/tertiary amines, base-free conditions. | Easy catalyst recovery and recyclability, green reaction route. researchgate.net |
| Modified Mesoporous Sieves (e.g., MCM-41) | Ring-opening of an epoxide with N-ethyldodecylamine | Optimization of acidic sites, large specific surface area, long service life. | High amine conversion, good product selectivity, suitability for liquid-phase reactions. google.com |
Exploration of Novel Applications in Advanced Materials and Nanotechnology
The amphiphilic character of this compound makes it a compelling candidate for applications beyond traditional surfactants. Its ability to self-assemble and interact at interfaces is driving research into its use in advanced materials and nanotechnology.
Amino alcohols are recognized as crucial components in the development of polymers and functional materials due to their dual hydroxyl and amino groups. scbt.com The specific structure of this compound, with its long alkyl chain, suggests potential as a structure-directing agent in the synthesis of mesoporous materials or as a stabilizer in nanoparticle synthesis. The amine headgroup can coordinate to metal precursors, while the hydrophobic tail can control particle spacing and prevent aggregation.
Furthermore, the interaction of amphiphilic molecules with surfaces is a key area in nanotechnology. researchgate.netrsc.org Research has shown that amphiphilic amino acids play a significant role in how proteins adsorb onto nanostructured surfaces. researchgate.netrsc.org Derivatives of this compound could be designed to form functional monolayers on substrates, creating surfaces with tailored hydrophobicity, chemical reactivity, or biocompatibility. Such functionalized surfaces are critical for developing advanced sensors, biomedical implants, and microelectronic devices.
Future applications currently under exploration include:
Nanoparticle Synthesis: Acting as a capping agent to control the size, shape, and stability of metallic or metal oxide nanoparticles.
Self-Assembling Systems: Formation of micelles, vesicles, or liquid crystals that can serve as nanoreactors or drug delivery vehicles. nih.gov
Functional Coatings: Modifying surfaces to create water-repellent, anti-fouling, or corrosion-resistant coatings.
Emulsion Polymerization: Serving as a polymerizable surfactant (surfmer) to create stable latexes with enhanced properties.
Integration with Biocatalytic and Chemo-enzymatic Approaches for Sustainable Production
In response to the growing demand for greener chemical manufacturing, biocatalysis and chemo-enzymatic methods are emerging as powerful alternatives to traditional synthetic routes. beilstein-journals.org These approaches leverage the high selectivity and mild operating conditions of enzymes to produce chemicals sustainably.
While the direct biocatalytic synthesis of a tertiary amino alcohol like this compound is still a nascent field, research into related transformations is promising. Enzymes such as transaminases, reductases, and engineered variants of tryptophan synthase are being developed for the synthesis of chiral amino alcohols and N-substituted amino acids. tudelft.nlnih.govresearchgate.net Future research will focus on engineering these or other enzymes, like hydrolases or lyases, to accept long-chain aliphatic substrates and catalyze the specific N-alkylation steps required. nih.gov
| Approach | Enzymatic Step | Research Focus | Sustainability Benefits |
| Biocatalysis | Reductive amination or N-alkylation | Directed evolution of enzymes (e.g., transaminases) for activity on long-chain substrates. | Aqueous reaction media, ambient temperature/pressure, high stereoselectivity (if applicable), reduced byproducts. nih.gov |
| Chemo-enzymatic Cascade | Enzymatic resolution or selective functionalization | Combining robust chemical reactions with highly selective enzymatic transformations in one-pot processes. | Fewer purification steps, higher overall yield, improved process efficiency. acs.org |
| Whole-Cell Biotransformation | Use of engineered microorganisms | Developing microbial strains that can convert simple feedstocks (e.g., fatty acids, ethanol) into the target molecule. | Potential for using renewable feedstocks, consolidated bioprocessing. nih.gov |
Advanced Computational Design of Next-Generation Amino Alcohol Derivatives
Computational chemistry and molecular modeling are becoming indispensable tools for accelerating the design and discovery of new molecules with tailored properties. For this compound and its derivatives, advanced computational approaches can predict functionality and guide synthetic efforts, saving significant time and resources.
Using techniques like Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, researchers can model how structural modifications would impact the compound's performance. For example, simulations can predict:
Surfactant Properties: How changes in the length of the alkyl chain or modifications to the ethanolamine (B43304) headgroup affect the critical micelle concentration (CMC), surface tension reduction, and emulsification efficiency.
Material Interactions: The adsorption behavior of novel derivatives on different nanomaterial surfaces, guiding the design of effective stabilizers or functional coatings. researchgate.net
Catalytic Activity: If the amino alcohol itself is used as a catalyst or ligand, computational tools can help design derivatives with enhanced activity and selectivity.
This in silico design process allows for the rapid screening of a vast chemical space of potential next-generation amino alcohol derivatives. By predicting key performance indicators before synthesis, research can be focused only on the most promising candidates, leading to a more efficient development pipeline for new materials, catalysts, and specialty chemicals.
Lifecycle Assessment and Environmental Footprint Analysis of Production and Use
A critical aspect of modern chemical development is understanding a product's full environmental impact, from raw material extraction to end-of-life disposal. A Lifecycle Assessment (LCA) provides a "cradle-to-gate" or "cradle-to-grave" analysis of the environmental footprint of a chemical like this compound. epa.gov
The production footprint is heavily influenced by the choice of feedstocks. Key precursors could include ethylene oxide, dodecylamine, and ethanol. The environmental impact will vary significantly depending on whether these precursors are derived from petrochemicals or renewable, bio-based sources. chemanager-online.com For example, using bio-ethanol and dodecylamine derived from plant oils (oleochemicals) could lower the carbon footprint compared to a purely fossil-based route. acs.org
The LCA would quantify impacts across several categories:
Global Warming Potential: Greenhouse gas emissions associated with energy consumption and chemical transformations. ethz.ch
Resource Depletion: Consumption of non-renewable resources like fossil fuels.
Water and Land Use: Particularly relevant if agricultural feedstocks are used. chemanager-online.com
Ecotoxicity: The potential impact of the compound and any byproducts on aquatic and terrestrial ecosystems. industryarc.comsanhe-daily.com
The "use" and "disposal" phases are also critical. As a surfactant, this compound will likely end up in wastewater streams. chemanager-online.com Therefore, its biodegradability is a key parameter in its environmental profile. Future research will focus not only on creating sustainable production pathways but also on designing derivatives that are readily biodegradable, minimizing their persistence and potential for bioaccumulation in the environment. sanhe-daily.com
| LCA Stage | Key Factors | Research and Development Focus |
| Cradle-to-Gate (Production) | Feedstock origin (petrochemical vs. oleochemical vs. bio-based), energy intensity of synthesis, solvent use. | Developing bio-based production routes, utilizing energy-efficient catalytic processes. acs.orgethz.ch |
| Gate-to-Grave (Use & Disposal) | Application efficiency, biodegradability, aquatic toxicity. | Designing molecules with high performance at low concentrations, ensuring rapid and complete biodegradation. chemanager-online.comsanhe-daily.com |
By integrating these future-focused research directions, the scientific community can unlock the full potential of this compound and its derivatives, paving the way for more effective, specialized, and environmentally responsible chemical products.
Q & A
Q. How can Response Surface Methodology (RSM) optimize extraction or reaction yields for derivatives of this compound?
- Methodological Answer : Design a central composite RSM model with variables like temperature, solvent ratio, and reaction time. Analyze ANOVA results to identify significant factors (e.g., ethanol concentration for flavonoid extraction ).
Q. What computational tools are suitable for modeling the compound’s reactivity in nucleophilic substitutions?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA to simulate transition states and activation energies (e.g., SN2 reactions with alkyl halides) .
- QSPR Models : Corrogate substituent effects (e.g., ethyl vs. dodecyl groups) on reaction rates .
Application-Driven Questions
Q. How is this compound utilized in drug delivery systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
